molecular formula C12H14N4O4 B14633844 4,5'-Bipyrimidine, 2,2',4',6-tetramethoxy- CAS No. 56686-17-0

4,5'-Bipyrimidine, 2,2',4',6-tetramethoxy-

Cat. No.: B14633844
CAS No.: 56686-17-0
M. Wt: 278.26 g/mol
InChI Key: YUKGMTKTXANWIK-UHFFFAOYSA-N
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Description

4,5’-Bipyrimidine, 2,2’,4’,6-tetramethoxy- is a chemical compound with the molecular formula C12H14N4O4 It is a derivative of bipyrimidine, characterized by the presence of four methoxy groups attached to the pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5’-Bipyrimidine, 2,2’,4’,6-tetramethoxy- typically involves the reaction of 4,5’-bipyrimidine with methoxy-substituted reagents under controlled conditions. One common method involves the use of methyl iodide as a methylating agent. The reaction proceeds through successive methylation steps, leading to the formation of the tetramethoxy derivative .

Industrial Production Methods

While specific industrial production methods for 4,5’-Bipyrimidine, 2,2’,4’,6-tetramethoxy- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,5’-Bipyrimidine, 2,2’,4’,6-tetramethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted bipyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4,5’-Bipyrimidine, 2,2’,4’,6-tetramethoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5’-Bipyrimidine, 2,2’,4’,6-tetramethoxy- involves its interaction with specific molecular targets. The methoxy groups enhance its ability to interact with enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

These groups enhance its solubility and ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications .

Properties

CAS No.

56686-17-0

Molecular Formula

C12H14N4O4

Molecular Weight

278.26 g/mol

IUPAC Name

4-(2,4-dimethoxypyrimidin-5-yl)-2,6-dimethoxypyrimidine

InChI

InChI=1S/C12H14N4O4/c1-17-9-5-8(14-12(15-9)20-4)7-6-13-11(19-3)16-10(7)18-2/h5-6H,1-4H3

InChI Key

YUKGMTKTXANWIK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)C2=CN=C(N=C2OC)OC)OC

Origin of Product

United States

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